2,5-Dibromo-3-hexylthiophene

Catalog No.
S3707514
CAS No.
156074-98-5
M.F
C10H14Br2S
M. Wt
326.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dibromo-3-hexylthiophene

CAS Number

156074-98-5

Product Name

2,5-Dibromo-3-hexylthiophene

IUPAC Name

2,5-dibromo-3-hexylthiophene

Molecular Formula

C10H14Br2S

Molecular Weight

326.09 g/mol

InChI

InChI=1S/C10H14Br2S/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h7H,2-6H2,1H3

InChI Key

NSYFIAVPXHGRSH-UHFFFAOYSA-N

SMILES

CCCCCCC1=C(SC(=C1)Br)Br

Canonical SMILES

CCCCCCC1=C(SC(=C1)Br)Br

2,5-Dibromo-3-hexylthiophene is a thiophene derivative characterized by the presence of two bromine atoms at the 2 and 5 positions and a hexyl group at the 3 position of the thiophene ring. Its molecular formula is C₁₀H₁₄Br₂S, and it has a molecular weight of 326.09 g/mol. This compound is notable for its potential applications in organic electronics, particularly in organic photovoltaic devices and organic light-emitting diodes due to its semiconducting properties .

Not applicable for this compound as it doesn't have a biological function.

  • Limited data available on specific hazards. However, brominated organic compounds can irritate skin and eyes, and may be harmful if inhaled or ingested [].
  • It is recommended to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory following standard laboratory safety protocols [].

Monomer for Conjugated Polymers

2,5-Dibromo-3-hexylthiophene functions as a monomer, a building block for conjugated polymers. These polymers possess alternating single and double bonds, allowing for the movement of electrical charges along their backbone. This property makes them valuable in various applications [].

Typical of organobromine compounds. Notably, it can participate in cross-coupling reactions such as Suzuki coupling, where it reacts with arylboronic acids to form aryl-substituted thiophenes. This reaction typically requires a palladium catalyst and can be optimized for yield through careful selection of solvents and reaction conditions . Additionally, this compound can be brominated further or subjected to nucleophilic substitution reactions due to the presence of the bromine atoms.

The biological activity of 2,5-dibromo-3-hexylthiophene has been explored in various studies. It has shown potential as an anticancer agent, with some derivatives exhibiting moderate to high hemolytic activity against red blood cells, indicating possible cytotoxic effects. The activity appears to be influenced by the substituents on the thiophene ring, which can modulate its interaction with biological membranes .

Several synthesis methods have been reported for 2,5-dibromo-3-hexylthiophene:

  • Bromination of Thiophene Derivatives: The compound can be synthesized via bromination of 3-hexylthiophene using N-bromosuccinimide in a suitable solvent such as tetrahydrofuran under inert conditions .
  • Magnesium Halogen Exchange: Starting from 1-bromohexane, a magnesium-mediated halogen exchange can be performed to form the desired thiophene derivative .
  • Multi-step Synthesis: A more complex approach involves multiple steps that include the formation of intermediates followed by bromination and purification processes .

2,5-Dibromo-3-hexylthiophene is primarily used in:

  • Organic Electronics: It serves as a building block for semiconducting materials in organic solar cells and organic light-emitting diodes due to its favorable electronic properties.
  • Material Science: Its derivatives are explored for use in polymeric materials that exhibit enhanced conductivity and stability.

The compound's unique structure allows it to participate in various polymerization processes, leading to novel materials with tailored properties for specific applications in electronics .

Studies on the interactions of 2,5-dibromo-3-hexylthiophene with biological systems have indicated that its derivatives can affect cell membranes, potentially leading to hemolysis. The degree of hemolytic activity varies with structural modifications on the thiophene ring, suggesting that electronic effects from substituents play a significant role in its biological interactions . Furthermore, its potential as an inhibitor for certain cytochrome P450 enzymes indicates its relevance in pharmacological contexts .

Several compounds share structural similarities with 2,5-dibromo-3-hexylthiophene. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2,5-Dibromo-3-chlorothiopheneC₄H₃Br₂ClSChlorine substitution enhances electron deficiency; used in semiconductors .
2-BromothiopheneC₄H₄BrSSimple bromothiophene structure; used as a precursor for various reactions .
2-Bromothiophen-3-carbaldehydeC₇H₅BrOSContains an aldehyde group; used in organic synthesis and material science .
(2-Bromothiophen-3-yl)methanolC₇H₇BrOSAlcohol functionalization allows different reactivity patterns .

The uniqueness of 2,5-dibromo-3-hexylthiophene arises from its specific substitution pattern and the presence of a long hydrophobic hexyl chain, which influences its solubility and electronic properties compared to other thiophenes.

XLogP3

6.6

Hydrogen Bond Acceptor Count

1

Exact Mass

325.91625 g/mol

Monoisotopic Mass

323.91830 g/mol

Heavy Atom Count

13

Related CAS

156074-98-5

Wikipedia

2,5-Dibromo-3-hexylthiophene

General Manufacturing Information

Thiophene, 2,5-dibromo-3-hexyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Thiophene, 2,5-dibromo-3-hexyl-, homopolymer: ACTIVE

Dates

Last modified: 08-20-2023

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